(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol
Description
(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol is a spirocyclic compound featuring a diazaspiro[5.5]undecane core with a methyl group at position 9 and a hydroxymethyl (-CH2OH) group at position 1. This structure combines rigidity from the spirocyclic system with hydrophilic and hydrogen-bonding capabilities from the methanol moiety. The compound is a key structural component in iruplinalkib, a tyrosine kinase inhibitor under investigation for its antineoplastic activity . Its design leverages the spirocyclic framework to enhance binding specificity and reduce off-target effects, a strategy common in kinase inhibitor development.
Structure
3D Structure
Properties
IUPAC Name |
(3-methyl-3,9-diazaspiro[5.5]undecan-11-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13-6-3-11(4-7-13)2-5-12-8-10(11)9-14/h10,12,14H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOJNEFHXWNTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCNCC2CO)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methyl-3,9-diazaspiro[55]undecan-1-yl)methanol typically involves the reaction of appropriate starting materials under controlled conditions One common method involves the reaction of a spiro[5The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methanol group can yield (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)aldehyde or (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)carboxylic acid .
Scientific Research Applications
(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Mechanism of Action
The mechanism of action of (9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Pharmacological Targets
The diazaspiro[5.5]undecane scaffold is versatile, with modifications at positions 1, 3, 4, and 9 significantly altering biological activity. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Impact of Substituents on Physicochemical Properties
- 1-Oxa Replacement : Replacing a nitrogen with oxygen (e.g., 1-oxa-4,9-diazaspiro[5.5]undecane) increases electron density, altering receptor binding profiles. This modification is associated with σ1 receptor affinity and reduced cardiotoxicity (hERG inhibition) .
- Aromatic/Electron-Withdrawing Groups: Halogens (Cl, F) or trifluoromethyl (-CF3) at position 4 improve steric bulk and target engagement, as seen in compound 15, which showed nanomolar σ1 affinity .
Table 2: Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| This compound | ~1.5* | Moderate (~0.1–1) | 226.3 | 3 (2 N, 1 O) |
| Compound 15 (1-oxa-4,9-diazaspiro[5.5]undecane) | ~2.0 | High (>1) | ~350 | 4 |
| 5-Ethyl-9-[3-(p-chlorobenzoyl)propyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one | ~3.2 | Low (<0.1) | 378.89 | 3 |
*Estimated based on analogous structures.
Biological Activity
(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol, a compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol, has garnered attention due to its unique structural properties and potential biological activities. This compound primarily acts as a competitive antagonist at the gamma-aminobutyric acid type A receptor (GABAAR), which plays a crucial role in neurotransmission and has implications in various neurological disorders.
Target of Action
The primary target of this compound is the GABAAR. This receptor is integral to inhibitory neurotransmission in the central nervous system.
Mode of Action
As a competitive antagonist, this compound inhibits the binding of GABA to its receptor, thereby modulating neuronal excitability. This action could potentially lead to therapeutic effects in conditions characterized by excessive neuronal activity, such as epilepsy and anxiety disorders.
Pharmacokinetics
Research indicates that compounds similar to this compound exhibit limited stability against enzymatic degradation, with half-lives often less than 12 minutes when incubated with rat liver microsomes. This suggests that while the compound may have significant biological activity, its pharmacokinetic profile may require optimization for therapeutic applications.
Antimicrobial and Antiviral Properties
Studies have shown that this compound exhibits potential antimicrobial and antiviral activities. These properties are being explored for their applicability in developing new therapeutic agents against infectious diseases.
Neurological Applications
Given its interaction with GABAAR, this compound is being investigated for its potential use in treating various neurological disorders. The modulation of GABAergic transmission could provide benefits in managing conditions such as anxiety, depression, and epilepsy .
Case Study 1: GABAAR Antagonism
A study conducted on the effects of this compound demonstrated its ability to significantly inhibit GABA-induced currents in cultured neurons. This finding supports its classification as a competitive antagonist at GABAARs, providing a basis for further exploration into its therapeutic potential in treating hyperexcitable states.
Case Study 2: Stability and Metabolism
Another research effort focused on the metabolic stability of this compound revealed that modifications to its structure could enhance its half-life and overall bioavailability. This study emphasized the importance of chemical modifications in developing effective pharmacological agents based on diazaspiro compounds .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity | Stability |
|---|---|---|---|
| This compound | Structure | GABAAR antagonist, antimicrobial | Low stability |
| Spiro[5.5]undecane derivatives | Structure | Varies by substitution | Moderate stability |
| 1,3-Dioxane derivatives | Structure | Antiviral properties | High stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
